Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-

Vue d'ensemble

Description

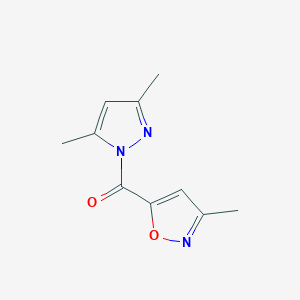

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an isoxazole ring attached via a carbonyl group at position 1

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. This intermediate can then be further reacted with 3-methyl-5-isoxazolecarbonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can introduce a variety of functional groups such as halogens, alkyl, or aryl groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for the development of new pharmaceuticals.

Industry

In the industrial sector, pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The isoxazole ring may play a crucial role in the binding affinity and specificity of the compound towards its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyrazole: A simpler derivative lacking the isoxazole ring, used as a blocking agent for isocyanates.

3-Methyl-5-isoxazolecarbonyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis applications.

Uniqueness

The uniqueness of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- lies in its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties

Activité Biologique

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole is noted for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 220.23 g/mol

- CAS Number : [insert CAS number if available]

Biological Activities

The biological activities of pyrazole derivatives, including 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole, are extensive and include:

1. Antitumor Activity

Research indicates that pyrazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For instance:

- Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing IC values in the low micromolar range, comparable to established chemotherapeutic agents .

2. Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives:

- In Vitro Studies : Compounds were screened against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating promising antibacterial activity .

- Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3,5-Dimethyl-Pyrazole | E. coli | 15 |

| 3,5-Dimethyl-Pyrazole | S. aureus | 20 |

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects:

- Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Case Study : A specific pyrazole derivative demonstrated comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models in mice .

Synthesis and Structural Modifications

The synthesis of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole typically involves multi-step reactions starting from simple pyrazole precursors. Modifications at the isoxazole ring can enhance biological activity and selectivity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of pyrazole derivatives:

Propriétés

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-8(3)13(11-6)10(14)9-5-7(2)12-15-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQMMOHRBBHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=NO2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170076 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-90-2 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.